molecular formula C5H9NO B1582230 Piperidin-3-one CAS No. 50717-82-3

Piperidin-3-one

Cat. No. B1582230
CAS RN: 50717-82-3
M. Wt: 99.13 g/mol
InChI Key: USISRUCGEISZIB-UHFFFAOYSA-N
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Description

Piperidin-3-one, also known as 3-Piperidinone, is a versatile synthetic building block used in various pharmaceutical preparations . It is used as a reactant in the preparation of quinolines and quinazolines for the treatment of benign prostatic hyperplasia . Its molecular formula is C12H15N3 and its molecular weight is 201.27 g/mol.


Synthesis Analysis

Piperidin-3-one is synthesized through various methods. One of the methods involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Another method involves the synthesis of 3-(1-ethylpiperidin-2-yl)quinolin-2(1H)-one using commercially available 2-chloroquinoline as a starting material, through nucleophilic substitution, Suzuki coupling, catalytic reduction, and reductive amination reactions .


Molecular Structure Analysis

Piperidin-3-one is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Safety and Hazards

Piperidin-3-one should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Piperidine derivatives, including Piperidin-3-one, play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, Piperidin-3-one and its derivatives can be considered as potential future directions in the field of drug discovery .

properties

IUPAC Name

piperidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c7-5-2-1-3-6-4-5/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USISRUCGEISZIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00275059
Record name piperidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidin-3-one

CAS RN

50717-82-3
Record name piperidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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